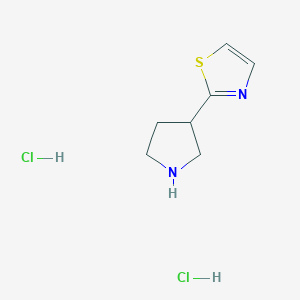

2-(Pyrrolidin-3-yl)thiazole dihydrochloride

Overview

Description

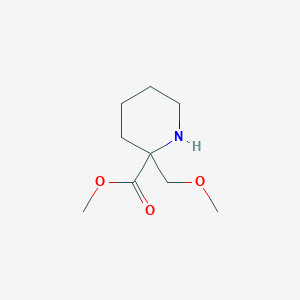

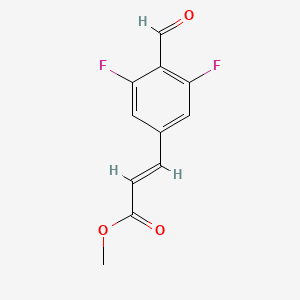

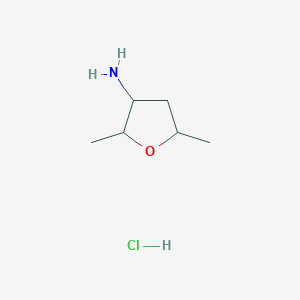

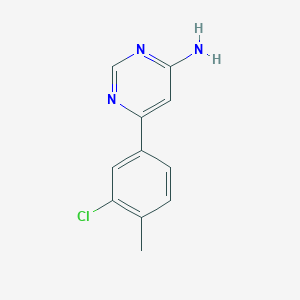

2-(Pyrrolidin-3-yl)thiazole dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is a thiazole derivative that contains a pyrrolidine ring and is commonly used in scientific research due to its unique chemical properties.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

2-(Pyrrolidin-3-yl)thiazole dihydrochloride: is a compound of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of therapeutic agents. Its structure, which includes both a pyrrolidine ring and a thiazole moiety, makes it a versatile precursor in the synthesis of molecules with potential pharmacological activities .

Drug Discovery: Lead Compound Optimization

In drug discovery, 2-(Pyrrolidin-3-yl)thiazole dihydrochloride can be used to optimize lead compounds. Its incorporation into drug candidates can improve their pharmacokinetic properties, such as solubility and stability, which are crucial for the development of effective medications .

Biochemistry: Enzyme Inhibition Studies

This compound may serve as an inhibitor or modulator for various enzymes, making it valuable in biochemical studies. By altering enzyme activity, researchers can better understand the role of specific enzymes in biological processes and diseases .

Material Science: Organic Semiconductor Research

The thiazole ring present in 2-(Pyrrolidin-3-yl)thiazole dihydrochloride is often found in organic semiconductors. Therefore, this compound could be used in the research and development of new materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Chemical Biology: Molecular Probing

Due to its unique structural features, 2-(Pyrrolidin-3-yl)thiazole dihydrochloride can be utilized as a molecular probe in chemical biology. It can help in the study of cellular processes by interacting with specific biological targets, thereby providing insights into cellular functions and signaling pathways .

Analytical Chemistry: Chromatography and Spectroscopy Standards

In analytical chemistry, this compound can be used as a standard in chromatography and spectroscopy. Its well-defined structure and properties allow for its use in calibrating instruments and validating analytical methods .

Each of these applications demonstrates the versatility and importance of 2-(Pyrrolidin-3-yl)thiazole dihydrochloride in scientific research. Its potential uses span a wide range of fields, reflecting its value as a compound of interest in both fundamental and applied sciences. The information provided here is based on current scientific literature and the compound’s known properties. For further details on specific applications or studies, consulting peer-reviewed scientific papers and technical documents would be beneficial .

Mechanism of Action

Pyrrolidine Ring

Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. It is a common structure in many biologically active compounds and is known for its versatility in drug discovery . Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazole rings are found in many important drugs and natural products, including vitamin B1 (thiamine).properties

IUPAC Name |

2-pyrrolidin-3-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.2ClH/c1-2-8-5-6(1)7-9-3-4-10-7;;/h3-4,6,8H,1-2,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIKSRSEDUNNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-3-yl)thiazole dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea](/img/structure/B1434975.png)

![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)